molecular formula C8H17NO5 B1676588 Miglitol CAS No. 72432-03-2

Miglitol

Cat. No.: B1676588
CAS No.: 72432-03-2
M. Wt: 207.22 g/mol
InChI Key: IBAQFPQHRJAVAV-ULAWRXDQSA-N
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Mechanism of Action

Target of Action

Miglitol primarily targets alpha-glucosidase enzymes . These enzymes are responsible for breaking down complex carbohydrates into glucose. By inhibiting these enzymes, this compound prevents the digestion of carbohydrates such as disaccharides, oligosaccharides, and polysaccharides into monosaccharides, which can be absorbed by the body .

Mode of Action

This compound acts by reversibly inhibiting membrane-bound intestinal alpha-glucosidase enzymes . This inhibition results in delayed glucose absorption and a reduction in postprandial (after meal) hyperglycemia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the digestion of carbohydrates . This mechanism helps in establishing greater glycemic control, particularly in patients with type 2 diabetes .

Pharmacokinetics

This compound’s absorption is saturable at high doses. A dose of 25 mg is completely absorbed, whereas a dose of 100 mg is 50% to 70% absorbed . The peak concentrations are reached in 2 to 3 hours . It has a volume of distribution of 0.18 L/kg, consistent with distribution primarily into the extracellular fluid .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of postprandial hyperglycemia . By inhibiting the breakdown of complex carbohydrates into glucose, this compound reduces the amount of glucose that can be absorbed by the body, thereby controlling blood glucose levels . Additionally, this compound has been shown to inhibit adipogenesis of white adipocytes in vitro and activate brown adipose tissue (BAT) in mice .

Action Environment

The efficacy and stability of this compound’s action can be influenced by environmental factors such as diet. The effect of this compound will depend on the amount of poly and oligosaccharides in the diet . Furthermore, this compound has been shown to have anti-obesity effects, reducing body weight and ameliorating insulin resistance in both clinical trials with adult patients and in rodent models of obesity . This suggests that this compound’s action can be influenced by factors such as body weight and insulin resistance .

Chemical Reactions Analysis

Types of Reactions: Miglitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: For example, in the synthesis of this compound, Swern oxidation is used, which involves reagents like oxalyl chloride and dimethyl sulfoxide. Hydrogenation reactions typically involve hydrogen gas and a suitable catalyst .

Major Products Formed: The major product formed from these reactions is this compound itself, along with intermediates such as N-2-hydroxyethyl glucamine and 6-(N-hydroxyethyl)-amino-6-deoxy-alpha-L-sorbofuranose .

Comparison with Similar Compounds

Miglitol is similar to other alpha-glucosidase inhibitors such as acarbose and voglibose. These compounds also inhibit the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia . this compound is unique in that it is systemically absorbed, whereas acarbose is not . Additionally, this compound has been shown to have potential anti-obesity effects, which is not a characteristic commonly associated with other alpha-glucosidase inhibitors .

List of Similar Compounds:
  • Acarbose
  • Voglibose
  • Metformin (though it works through a different mechanism)
  • Semaglutide (another anti-diabetic drug with a different mechanism)

Properties

IUPAC Name

(2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQFPQHRJAVAV-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023323
Record name Miglitol
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Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Miglitol
Source Human Metabolome Database (HMDB)
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Solubility

Soluble, Soluble in water, 6.10e+02 g/L
Record name Miglitol
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Record name Miglitol
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Record name Miglitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

In contrast to sulfonylureas, miglitol does not enhance insulin secretion. The antihyperglycemic action of miglitol results from a reversible inhibition of membrane-bound intestinal a-glucoside hydrolase enzymes. Membrane-bound intestinal a-glucosidases hydrolyze oligosaccharides and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in delayed glucose absorption and lowering of postprandial hyperglycemia., Miglitol is a desoxynojirimycin derivative that delays the digestion of ingested carbohydrates, thereby resulting in a smaller rise in blood glucose concentration following meals. As a consequence of plasma glucose reduction, miglitol tablets reduce levels of glycosylated hemoglobin in patients with Type II (non-insulin-dependent) diabetes mellitus. Systemic nonenzymatic protein glycosylation, as reflected by levels of glycosylated hemoglobin, is a function of average blood glucose concentration over time., Miglitol inhibits alpha-glucosidase enzymes (e.g., sucrase, glucoamylase, maltase, isomaltase) that hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestinal brush border. The drug has little or no inhibitory effect on trehalase, lactase, or pancreatic alpha-amylase; it is not expected to produce lactose intolerance. Miglitol delays carbohydrate breakdown and glucose absorption and reduces postprandial hyperglycemia in diabetic patients; fasting blood glucose concentrations are mildly decreased., In contrast to sulfonylurea antidiabetic agents, miglitol does not enhance insulin secretion. The drug does not produce hypoglycemia when given as monotherapy in the fasted or postprandial state. When used in combination with sulfonylurea antidiabetic agents, miglitol reduces the insulinotropic and weight-increasing effects of sulfonylureas. Miglitol does not produce clinically important weight loss., Oral administration of miglitol has been reported to produce glucagon-like peptide 1 (GLP-1). /The authors/ hypothesized that p.o. administration of miglitol, an absorbable antidiabetic drug, reduces myocardial infarct size by stimulating GLP-1 receptors and inhibiting glycogenolysis in the myocardium. The effects of p.o. and i.v. administration of miglitol on myocardial infarct size were compared in a rabbit model of ischemia induced by 30 min of coronary occlusion and 48 hr of reperfusion. The levels of phospho(p)-PI3kinase and p-Akt were measured in cardiac tissue by use of Western blot analysis. Both p.o. and i.v. administration of miglitol reduced the infarct size, and this effect was greater after p.o. than after i.v. administration under similar plasma miglitol concentrations. The reduction in infarct size induced by p.o. miglitol but not that induced by i.v. miglitol was partially inhibited by treatment with exendin(9-39), a GLP-1 receptor blocker. Both p.o. and i.v. miglitol improved ejection fraction and +/-dP/dt after myocardial infarction. Miglitol administered p.o. but not i.v. up-regulated the myocardial expression of phospho(p)-PI3kinase and p-Akt following myocardial infarction; an effect that was inhibited by exendin(9-39). Administration of miglitol p.o. reduces myocardial infarct size through stimulation of GLP-1 receptors and activation of PI3kinase-Akt pathway in addition to the inhibition of glycogenolysis. These findings may have clinical implications for the p.o. administration of miglitol for the treatment of patients with diabetes mellitus combined with coronary artery disease., Imino sugars are used to treat type 2 diabetes mellitus (miglitol (Glyset)) and lysosomal storage disorders (miglustat (Zavesca)) based on the inhibition of alpha-glucosidases and glucosyltransferases. In this substrate specificity study, /investigators/ examined the interactions of imino sugars with a novel human glucose sensor, sodium/glucose cotransporter type 3 (hSGLT3), using expression in Xenopus laevis oocytes and electrophysiology. The results for hSGLT3 are compared with those for alpha-glucosidases and human SGLT type 1 (hSGLT1), a well characterized sodium/glucose cotransporter of the SGLT family. In general, substrates have lower apparent affinities (K0.5) for hSGLT3 than hSGLT1 (D-glucose, alpha-methyl-D-glucose, 1-deoxy-D-glucose, and 4-deoxy-4-fluoro-D-glucose exhibit K0.5 values of 19, 21, 43, and 17 mM, respectively, for hSGLT3, and 0.5, 0.7, 10, and 0.07 mM, respectively, for hSGLT1). However, specificity of hSGLT3 binding is greater (D-galactose and 4-deoxy-4-fluoro-D-galactose are not hSGLT3 substrates, but have hSGLT1 K0.5 values of 0.6 and 1.3 mM). An important deviation from this trend is potent hSGLT3 activation by the imino sugars 1-deoxynojirimycin (DNJ), N-hydroxylethyl-1-deoxynojirimycin (miglitol), N-butyl-1-deoxynojirimycin (miglustat), N-ethyl-1-deoxynojirimycin, and 1-deoxynojirimycin-1-sulfonic acid, with K0.5 values of 0.5 to 9 microM. The diastereomer 1-deoxygalactonojirimycin activates hSGT3 with a K0.5 value of 11 mM, a 3000-fold less potent interaction than is observed for DNJ (4 microM). These imino sugar binding characteristics are similar to those for alpha-glucosidases, but there are no interactions with hSGLT1. This work provides insights into hSGLT3 and -1 substrate binding interactions, establishes a pharmacological profile to study endogenous hSGLT3, and may have important ramifications for the clinical application of imino sugars.
Record name Miglitol
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Color/Form

White to pale-yellow powder, Crystals from ethanol

CAS No.

72432-03-2
Record name Miglitol
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Record name 1,5-dideoxy-1,5-[(2-hydroxyethyl)imino]-D-glucitol
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Melting Point

114 °C
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Record name Miglitol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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